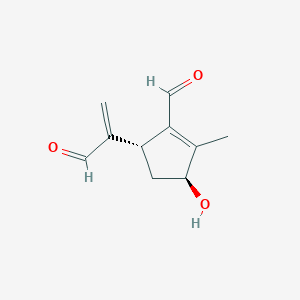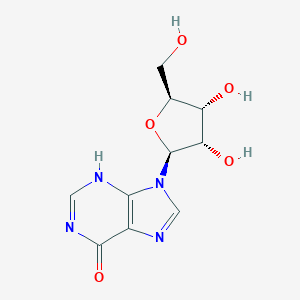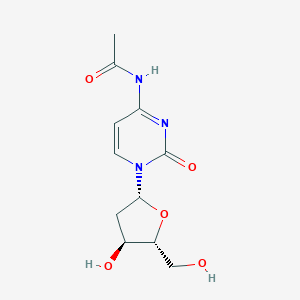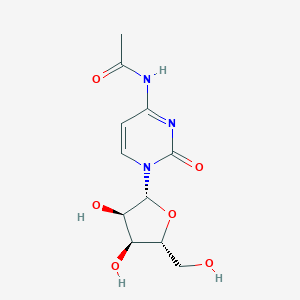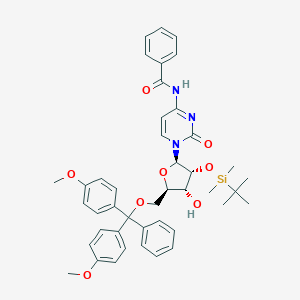
(1,3-Dimethyl-1H-pyrazol-5-yl)methanol
説明
“(1,3-Dimethyl-1H-pyrazol-5-yl)methanol” is a light yellow solid with a purity of 95%. It is also known by its IUPAC name, “(2,5-dimethylpyrazol-3-yl)methanol”. It has a boiling point of 248.6±25.0 ℃ at 760 mmHg and a density of 1.1±0.1 g/cm^3 .
Synthesis Analysis
Pyrazole-based ligands, such as “(1,3-Dimethyl-1H-pyrazol-5-yl)methanol”, are synthesized via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . These ligands provide one pyrazole sp^2-nitrogen, one pyridine sp^2-nitrogen, and one amine sp^3-nitrogen, which are capable of coordinating to the metal .Molecular Structure Analysis
The molecular structure of “(1,3-Dimethyl-1H-pyrazol-5-yl)methanol” is characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The compound is unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Chemical Reactions Analysis
The chemical reactions involving “(1,3-Dimethyl-1H-pyrazol-5-yl)methanol” are primarily related to its use as a ligand in the synthesis of metal complexes. For instance, it has been used in the synthesis of copper complexes, which have shown excellent catalytic activities for the oxidation of catechol to o-quinone .Physical And Chemical Properties Analysis
“(1,3-Dimethyl-1H-pyrazol-5-yl)methanol” is a light yellow solid with a boiling point of 248.6±25.0 ℃ at 760 mmHg and a density of 1.1±0.1 g/cm^3 .科学的研究の応用
Crystallography
This compound can be used in crystallography to grow crystals suitable for X-ray structure determination, as demonstrated by the slow growth of crystals from methanol .
Cytotoxic Activity
Derivatives of this compound have been studied for their cytotoxic activity against cancer cells, with some showing potential as cancer therapeutics due to their ability to exhibit potent cytotoxic activity .
Supramolecular Chemistry
The structural variations of pyrazole derivatives can affect the supramolecular environment, which is crucial for understanding planar stacking columns in supramolecular structures .
Catalysis
Pyrazole-based ligands, which can be synthesized from this compound, have been evaluated for their catalytic properties in oxidation reactions, such as the conversion of catechol to o-quinone .
Anticancer Mechanisms
Some pyrazole derivatives synthesized from this compound have been shown to induce apoptosis in cancer cells by affecting cell cycle phases and activating apoptosis pathways .
Pharmacological Effects
Compounds bearing a pyrazole moiety are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities, making them valuable in medicinal chemistry .
作用機序
Target of Action
The primary targets of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol are metal ions, particularly copper (II) ions . These ions are essential for the catalytic activity of certain enzymes, such as catecholase .
Mode of Action
(1,3-Dimethyl-1H-pyrazol-5-yl)methanol interacts with its targets by coordinating to the metal ions . This compound provides one pyrazole sp2-nitrogen, which is capable of coordinating to the metal . The interaction with the metal ions results in the formation of complexes that have catalytic properties .
Biochemical Pathways
The compound affects the oxidation reaction of catechol to o-quinone . This reaction is part of the biochemical pathway involving catecholase, an enzyme that catalyzes the oxidation of phenols (such as catechol) to quinones . Quinones are then polymerized to form melanin, a pigment found in many organisms .
Pharmacokinetics
The type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts can impact the formation of complexes , which may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The result of the compound’s action is the catalysis of the oxidation of catechol to o-quinone . The copper (II)-based complexes showed better reaction rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .
Action Environment
Environmental factors such as the type of solvent can influence the compound’s action, efficacy, and stability . The type of solvent contributes to the interaction and dilution of reactants in the solvent . Additionally, the composition ratios of ligands and metal salts as well as the type of anion in the metal salt can impact the formation of complexes .
特性
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-3-6(4-9)8(2)7-5/h3,9H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJDKMVLHCJODO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380017 | |
| Record name | (1,3-Dimethyl-1H-pyrazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57012-20-1 | |
| Record name | (1,3-Dimethyl-1H-pyrazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,3-dimethyl-1H-pyrazol-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



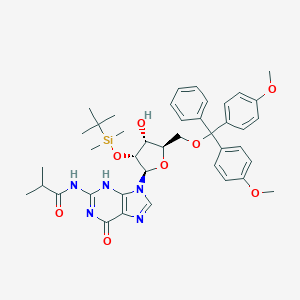



![(E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol](/img/structure/B150690.png)


